molecular formula C8H15NO4S B12701823 5-(delta-Carboxybutyl)homocysteine CAS No. 88096-03-1

5-(delta-Carboxybutyl)homocysteine

Cat. No.: B12701823
CAS No.: 88096-03-1
M. Wt: 221.28 g/mol
InChI Key: GAWAENRCVHPTKZ-UHFFFAOYSA-N
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Description

5-(delta-Carboxybutyl)homocysteine is an organic compound belonging to the class of alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . This compound is structurally characterized by the presence of a carboxybutyl group attached to the homocysteine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(delta-Carboxybutyl)homocysteine typically involves the reaction of homocysteine with a carboxybutyl precursor under controlled conditions. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-(delta-Carboxybutyl)homocysteine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(delta-Carboxybutyl)homocysteine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(delta-Carboxybutyl)homocysteine involves its interaction with various molecular targets and pathways. It is known to participate in the regulation of homocysteine metabolism, converting betaine and homocysteine to dimethylglycine and methionine, respectively . This reaction is crucial for maintaining cellular methylation processes and overall metabolic balance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(delta-Carboxybutyl)homocysteine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

88096-03-1

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

2-amino-4-(3-carboxypropylsulfanyl)butanoic acid

InChI

InChI=1S/C8H15NO4S/c9-6(8(12)13)3-5-14-4-1-2-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)

InChI Key

GAWAENRCVHPTKZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CSCCC(C(=O)O)N

Origin of Product

United States

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